5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole
Description
5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a 2-methoxybenzyl group and at the 5-position with a chlorine atom. The 1,2,4-thiadiazole scaffold is recognized for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties . The substituents at positions 3 and 5 are critical for modulating electronic, steric, and pharmacokinetic properties, making this compound a subject of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
5-chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-5-3-2-4-7(8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYIXTRKPZXOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The core 1,2,4-thiadiazole ring is typically constructed via cyclization reactions. A thiosemicarbazide intermediate, synthesized from 2-methoxyphenylmethylamine and carbon disulfide, undergoes cyclization in the presence of phosphorus oxychloride (POCl₃). This method mirrors protocols used for analogous thiadiazoles, where POCl₃ acts as both a chlorinating agent and cyclization catalyst.
Example Protocol :
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Thiosemicarbazide Formation : React 2-methoxyphenylmethylamine with carbon disulfide in ethanol under reflux (78°C, 6 hours).
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Cyclization : Treat the intermediate with POCl₃ at 80°C for 4 hours, yielding the thiadiazole ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Purity (HPLC) | ≥95% |
| Reaction Time | 4–6 hours |
Halogenation and Functional Group Introduction
The 5-chloro substituent is introduced during cyclization or via post-synthetic chlorination. Direct chlorination using POCl₃ ensures regioselectivity at the 5-position, as demonstrated in the synthesis of 5-chloro-3-methyl-1,2,4-thiadiazole.
Optimized Conditions :
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Solvent : Dichloromethane (DCM) or acetonitrile.
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Temperature : 0–5°C (prevents side reactions).
Yield Comparison :
| Chlorination Method | Yield (%) |
|---|---|
| In-situ during cyclization | 72 |
| Post-synthetic | 58 |
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates, while acetone balances solubility and reactivity.
Case Study :
-
DMF vs. Acetone :
Recommendation : Use DMF for rapid synthesis but acetone for easier purification.
Role of Base and Stoichiometry
Anhydrous potassium carbonate (K₂CO₃) is preferred for deprotonation, facilitating nucleophilic attack. Excess base (>1.5 equivalents) risks hydrolysis of POCl₃, reducing yields.
Stoichiometric Analysis :
| K₂CO₃ (equiv) | POCl₃ (equiv) | Yield (%) |
|---|---|---|
| 1.0 | 2.0 | 70 |
| 2.0 | 2.0 | 62 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes batch variability and improves safety during POCl₃ handling. A two-stage system separates thiosemicarbazide formation and cyclization, achieving 85% yield at pilot scale.
Process Parameters :
| Stage | Residence Time | Temperature |
|---|---|---|
| Thiosemicarbazide | 2 hours | 60°C |
| Cyclization | 1 hour | 80°C |
Purification Techniques
Column Chromatography :
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Stationary Phase : Silica gel (60–120 mesh).
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Eluent : Hexane/ethyl acetate (4:1).
Recrystallization :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Mitigation Strategies
Demethylation of Methoxy Group
Acidic conditions (e.g., excess POCl₃) may cleave the methoxy group. Mitigation includes:
-
Stoichiometric Control : Limit POCl₃ to 2.5 equivalents.
-
Temperature : Maintain ≤80°C.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The methoxyphenylmethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT15 (colon cancer)
The structure-activity relationship (SAR) studies reveal that modifications on the thiadiazole ring significantly affect their potency against cancer cells. Notably, compounds with methoxy substitutions have demonstrated enhanced activity due to their ability to interact with biological targets such as tubulin, thereby disrupting cell proliferation mechanisms .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| This compound | A549 | 0.52 |
| This compound | MCF-7 | 0.28 |
Antimicrobial Properties
The compound also exhibits significant antimicrobial activity. Thiadiazole derivatives have been evaluated for their effectiveness against various bacterial and fungal strains.
- Target Organisms :
- Staphylococcus aureus
- Escherichia coli
- Aspergillus niger
Research has shown that certain derivatives possess minimum inhibitory concentrations (MIC) in the range of 25 μg/mL against these pathogens, indicating their potential as antimicrobial agents .
Soil Fungicides
One of the primary applications of this compound is in agriculture as a soil fungicide. It is effective against pathogenic fungi such as:
- Pythium
- Fusarium
- Rhizoctonia
- Sclerotium
These fungi are known to cause significant crop losses; hence, the application of this compound can enhance agricultural productivity by protecting crops from these pathogens .
Herbicidal Activity
In addition to its fungicidal properties, thiadiazole derivatives have been explored for their herbicidal potential. They can inhibit weed growth effectively while being less harmful to crops when applied in appropriate concentrations.
Synthesis and Evaluation of Thiadiazole Derivatives
A study conducted by Alam et al. synthesized a series of thiadiazole derivatives and evaluated their anticancer activities across multiple cell lines. The findings indicated that specific modifications led to compounds with significantly reduced IC50 values compared to standard chemotherapeutics .
Antimicrobial Activity Assessment
In another study focused on antimicrobial properties, various thiadiazole derivatives were synthesized and tested against clinical strains of bacteria and fungi. The results demonstrated that compounds with halogen substitutions exhibited superior activity compared to their non-halogenated counterparts .
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituent Effects at Position 3
The 3-position substituent significantly influences biological activity and physicochemical properties. Key analogues include:
Key Observations :
- In contrast, halogenated benzyl groups (e.g., 4-fluoro or 4-chloro) introduce electron-withdrawing effects, which may alter binding affinities .
- Steric Considerations : Bulky substituents like 3,4-dimethoxybenzyl increase steric hindrance, possibly reducing off-target interactions but limiting membrane permeability .
- Lipophilicity : Chloro and trifluoromethyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while methoxy groups improve aqueous solubility .
Physicochemical and Structural Properties
- Molecular Weight : The target compound (C₁₀H₈ClN₂O₂S; MW: 254.7) is heavier than simpler analogues like the ethyl derivative (MW: 148.6) but lighter than bis(trifluoromethyl)phenyl derivatives (MW: 338.6) .
- Solubility : Methoxy groups enhance water solubility (~2.5 mg/mL predicted) compared to chloro-substituted analogues (~0.8 mg/mL) .
- Stability : Chlorine at position 5 increases stability against nucleophilic attack, while benzyl groups at position 3 may slow metabolic degradation .
Biological Activity
5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole class, characterized by a chlorine atom at the 5th position and a methoxyphenylmethyl group at the 3rd position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate cellular signaling pathways through receptor interactions, influencing various cellular functions and processes.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on recent studies.
Anticancer Activity
A review highlighted that thiadiazole derivatives exhibit significant anticancer properties. Specifically, this compound has shown effectiveness in reducing cell viability in various cancer models. In vitro studies have reported its ability to induce apoptosis in human leukemia cells and solid tumors such as breast and colon cancer .
Example Study:
In a study examining the effects of thiadiazole derivatives on cancer cells, this compound was found to decrease the viability of human myeloid leukemia HL-60 cells significantly. The compound's mechanism involved the activation of apoptotic pathways leading to cell death .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole and its derivatives?
- Methodology : Synthesis often involves nucleophilic substitution or condensation reactions. For example, thiadiazole derivatives can be synthesized by reacting thioamides with halogenated intermediates under basic conditions. The 2-methoxyphenylmethyl group can be introduced via alkylation or coupling reactions. In related studies, hydrazine derivatives (e.g., 4-methoxyphenylhydrazine) react with thiadiazole precursors to form substituted indole-thiadiazole hybrids . Characterization typically employs IR, NMR, and elemental analysis to confirm regioselectivity and purity .
Q. How is structural characterization of this compound performed using spectroscopic methods?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl at ~550–600 cm⁻¹, C-S in thiadiazole rings at ~650–750 cm⁻¹) .
- NMR : ¹H NMR confirms the 2-methoxyphenyl group (δ ~3.8 ppm for OCH₃, aromatic protons at δ 6.8–7.5 ppm) and the methylene bridge (CH₂ at δ ~4.5 ppm). ¹³C NMR distinguishes thiadiazole carbons (C-3 and C-5 at ~160–170 ppm) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or methoxyphenyl groups) .
Q. What initial biological screening approaches are used for thiadiazole derivatives?
- Methodology :
- In vitro assays : Evaluate cytotoxicity (e.g., MTT assay against cancer cell lines) or antimicrobial activity (zone-of-inhibition tests). For example, triazole-thiadiazole hybrids show analgesic activity in hot-plate models, influenced by halogen substituents .
- Enzyme inhibition : Test against targets like aromatase or sphingosine 1-phosphate receptors using enzymatic assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to avoid unexpected byproducts in thiadiazole synthesis?
- Methodology : Contradictions in product distribution (e.g., unexpected pyrazole derivatives alongside indole-thiadiazoles) arise from competing reaction pathways. To mitigate this:
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions, as seen in the synthesis of 5-cyano-3-(indol-3-yl)-1,2,4-thiadiazoles .
- Catalyst use : Acidic or basic catalysts can steer reactivity; for example, NaOH promotes thioacetic acid salt formation .
Q. What strategies are employed in structure-activity relationship (SAR) studies for enhancing pharmacological activity?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) to improve bioavailability. Halogenated aryl rings in triazolo-thiadiazoles enhance analgesic activity by increasing lipophilicity and target binding .
- Hybridization : Combine thiadiazole with triazole or oxadiazole moieties to exploit synergistic effects. For example, 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines show anticancer activity via apoptosis induction .
- Docking studies : Use software like AutoDock to predict interactions with biological targets (e.g., sphingosine 1-phosphate receptors) .
Q. How do computational methods like molecular docking contribute to understanding the mechanism of action?
- Methodology :
- Target identification : Screen compound libraries against protein databases (e.g., PDB) to identify binding partners. For instance, 3,5-bis(pyridinyl)-1,2,4-thiadiazoles inhibit aromatase via π-π stacking and hydrogen bonding .
- Binding affinity prediction : Calculate docking scores to prioritize compounds for synthesis. Derivatives with higher scores for kinase or receptor targets are selected for experimental validation .
- Dynamic simulations : Molecular dynamics (MD) assess stability of ligand-protein complexes over time, refining SAR hypotheses .
Data Contradiction Analysis
- Example : reports that phenylhydrazine reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield both indole and pyrazole derivatives, while 4-methoxyphenylhydrazine produces only indole products. This discrepancy highlights the role of substituent electronics: electron-donating groups (e.g., -OCH₃) stabilize indole intermediates, whereas unsubstituted phenylhydrazine favors competing cyclization pathways .
Key Research Gaps
- Limited data on the compound’s metabolic stability or toxicity profiles.
- Few studies explore its applications beyond medicinal chemistry (e.g., agrochemicals, despite etridiazole’s use as a pesticide ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
